molecular formula C25H27N3 B14631967 4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) CAS No. 57752-05-3

4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14631967
CAS No.: 57752-05-3
M. Wt: 369.5 g/mol
InChI Key: VHNFUPWJKZFFQF-UHFFFAOYSA-N
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Description

4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features an indole moiety linked to two N,N-dimethylaniline groups through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of indole-3-carboxaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The general reaction scheme is as follows:

Indole-3-carboxaldehyde+2N,N-dimethylanilineacid catalyst4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)\text{Indole-3-carboxaldehyde} + 2 \text{N,N-dimethylaniline} \xrightarrow{\text{acid catalyst}} \text{4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)} Indole-3-carboxaldehyde+2N,N-dimethylanilineacid catalyst​4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. Additionally, the N,N-dimethylaniline groups can participate in electron-donating interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-diethylaniline)
  • 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dipropylaniline)
  • 4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dibutylaniline)

Uniqueness

4,4’-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline) is unique due to its specific combination of the indole moiety and N,N-dimethylaniline groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to its analogs with different alkyl groups, the dimethyl derivative may exhibit different reactivity and binding characteristics, influencing its suitability for specific applications.

Properties

CAS No.

57752-05-3

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(1H-indol-3-yl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C25H27N3/c1-27(2)20-13-9-18(10-14-20)25(19-11-15-21(16-12-19)28(3)4)23-17-26-24-8-6-5-7-22(23)24/h5-17,25-26H,1-4H3

InChI Key

VHNFUPWJKZFFQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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